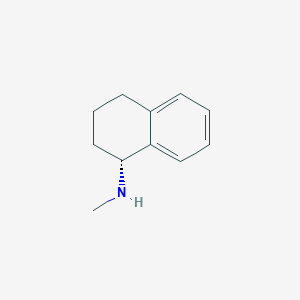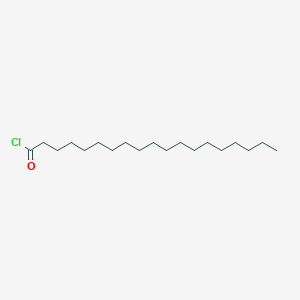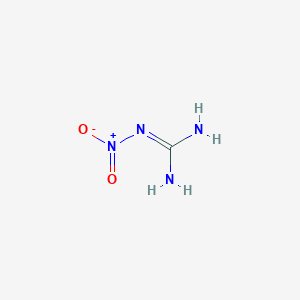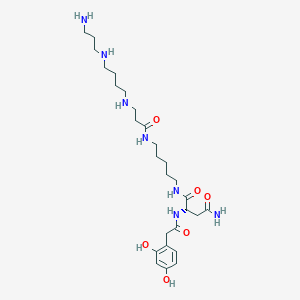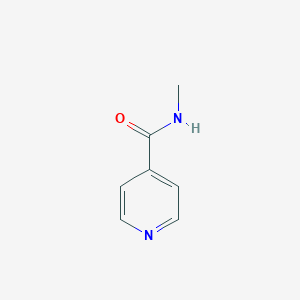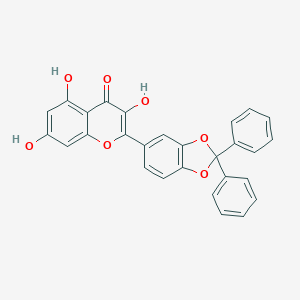
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one, also known as apigenin, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. Apigenin has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
Apigenin has been studied extensively for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Apigenin has also been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular disease, and neurological disorders.
作用機序
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is not fully understood, but it is believed to work through several pathways. Apigenin has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also activates various signaling pathways that are involved in cell growth and differentiation.
生化学的および生理学的効果
Apigenin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Apigenin has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has been shown to have neuroprotective effects, protecting against the development of neurological disorders.
実験室実験の利点と制限
The advantages of using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments include its availability, low toxicity, and well-established research applications. However, there are also limitations to using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments. Apigenin has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the purity of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one can vary depending on the source, which can affect the results of experiments.
将来の方向性
There are many future directions for research on 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, researchers are interested in exploring the mechanisms of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and identifying new pathways that it may be involved in. Finally, there is ongoing research into the synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and its derivatives, which may lead to the development of new drugs and therapies.
合成法
Apigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is through the extraction of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one from plants. This involves the extraction of the plant material with a solvent, followed by purification and isolation of the 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one compound. Chemical synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves the use of various reagents and catalysts to produce the compound from simpler starting materials.
特性
CAS番号 |
357194-03-7 |
|---|---|
製品名 |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
分子式 |
C28H18O7 |
分子量 |
466.4 g/mol |
IUPAC名 |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H |
InChIキー |
RXBOXTWQCURVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



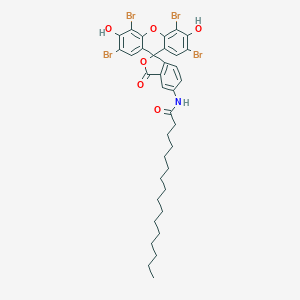
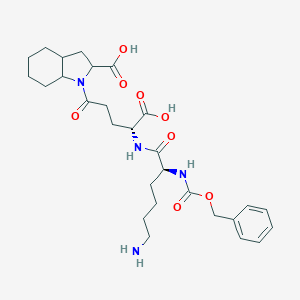
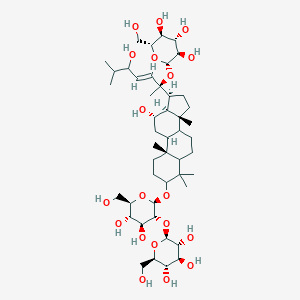


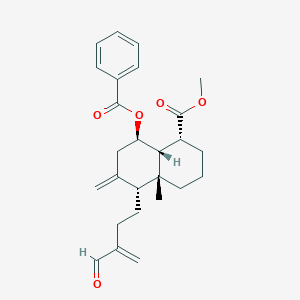
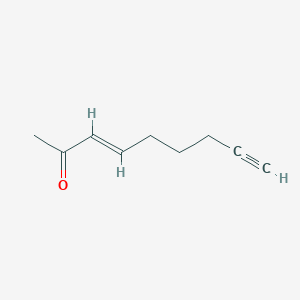
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
